BenchChemオンラインストアへようこそ!

4-Hydroxy Phenobarbital-d5

Stable isotope labeling Mass spectrometry Selected ion monitoring

Select 4-Hydroxy Phenobarbital-d5 when your bioanalytical workflow demands metabolite‑specific internal standardization. Unlike unlabeled p-hydroxyphenobarbital or parent Phenobarbital‑d5, five deuterium atoms on the C5‑ethyl side chain ensure co‑elution with the endogenous metabolite while providing a +5 Da mass shift free of cross‑talk. Validated in CYP2C19 phenotyping, forensic toxicology, and pediatric PK studies, this standard delivers the extraction, derivatization, and ionization fidelity required for regulatory‑grade quantification. Supplied as a white to off‑white crystalline solid; for non‑human research use only.

Molecular Formula C12H12N2O4
Molecular Weight 253.26 g/mol
CAS No. 111342-31-5
Cat. No. B1500193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Phenobarbital-d5
CAS111342-31-5
Molecular FormulaC12H12N2O4
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2
InChIKeyIEPXMKJNWPXDBP-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Phenobarbital-d5 (CAS 111342-31-5): Deuterated Metabolite Internal Standard for Phenobarbital Bioanalysis


4-Hydroxy Phenobarbital-d5 (CAS 111342-31-5) is a pentadeuteroethyl-labeled analog of 4-hydroxyphenobarbital, the primary hydroxylated metabolite of the barbiturate anticonvulsant phenobarbital . The compound bears five deuterium atoms exclusively on the C5-ethyl side chain, yielding the IUPAC name 5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione and a molecular formula of C₁₂H₇D₅N₂O₄ (MW 253.27) . It is supplied as a white to off-white crystalline solid (mp 223–224 °C) with solubility in DMSO, ethyl acetate, and methanol, and is classified as a stable-isotope labeled reference standard for non-human research use only .

Why 4-Hydroxy Phenobarbital-d5 Cannot Be Replaced by Unlabeled or Differently Labeled Barbiturate Internal Standards


In quantitative GC-MS or LC-MS/MS bioanalysis, the internal standard must co-elute with and mirror the extraction recovery, derivatization efficiency, and ionization behavior of the target analyte across the entire analytical workflow [1]. Unlabeled 4-hydroxyphenobarbital (CAS 379-34-0) cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous metabolite. Phenobarbital-d5 (ethyl-d5, CAS 73738-05-3), while sharing the pentadeuteroethyl motif, lacks the para-hydroxyl group present on the metabolite and therefore exhibits different chromatographic retention, extraction partitioning, and ionization characteristics from p-hydroxyphenobarbital, introducing systematic quantification bias [2]. Critically, the pentadeuteroethyl labeling position (C5-ethyl) has been validated to produce no significant in vivo pharmacokinetic isotope effect (x ≤ 5%) versus unlabeled drug in human studies, a property not guaranteed for alternative labeling strategies such as ring-deuteration or ¹³C¹⁵N₂ incorporation without independent verification [3].

Quantitative Differentiation Evidence for 4-Hydroxy Phenobarbital-d5 Versus Comparator Internal Standards


Pentadeuteroethyl Labeling Provides +5.04 Da Mass Shift for Unambiguous Selected Ion Monitoring

4-Hydroxy Phenobarbital-d5 bears five deuterium atoms on the C5-ethyl side chain (IUPAC: 5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione), producing a molecular ion shift of +5.04 Da relative to unlabeled 4-hydroxyphenobarbital . This mass increment places the internal standard signal five m/z units above the endogenous metabolite, well outside the natural isotopic envelope of the unlabeled analyte (which is dominated by the M+1 and M+2 peaks from ¹³C contributions) and eliminates cross-contribution between the internal standard and analyte ion channels in selected ion monitoring (SIM) mode [1]. In contrast, a +3 Da label (e.g., d₃-ring labeling) can produce partial overlap with the natural M+2 isotopomer of the analyte, requiring mathematical deconvolution and introducing additional uncertainty [2].

Stable isotope labeling Mass spectrometry Selected ion monitoring Internal standard

Proven Absence of Pharmacokinetic Isotope Effect for Pentadeuteroethyl Barbiturates in Humans

A critical concern for any deuterated tracer used in pharmacokinetic studies is the potential for a metabolic isotope effect—where C–²H bond cleavage in CYP-mediated hydroxylation proceeds more slowly than C–¹H bond cleavage, distorting measured pharmacokinetic parameters. Benchekroun et al. (1989) administered equimolar mixtures (0.40 mmol each) of unlabeled phenobarbitone (PB) and pentadeuteroethyl-phenobarbitone (PBd₅) orally to human subjects and measured plasma and urine concentrations of PB, PBd₅, and their para-hydroxy metabolites (PBOH, PBOHd₅) by GC-MS over 17 days [1]. No significant isotope effect was observed on any pharmacokinetic parameter, PB hydroxylation rate, or PBOH conjugation (x ≤ 5%). The absence of pentadeuteration-induced alteration in human serum albumin (HSA) binding parameters (binding mode, Kₐ, N) was independently corroborated (x ≤ 5%) [1]. This establishes bioequivalence of PB and PBd₅, validating the pentadeuteroethyl labeling strategy for in vivo tracer studies—a property not systematically verified for ring-deuterated or ¹³C¹⁵N₂-labeled phenobarbital analogs in the same experimental paradigm [2].

Pharmacokinetics Isotope effect Bioequivalence Stable isotope tracer

Validated GC-MS Method Achieves 3-Fold Lower Detection Limit Versus Earlier Stable-Isotope Methods

Benchekroun et al. (1987) developed and validated a gas chromatographic-mass spectrometric assay specifically for the simultaneous measurement of phenobarbitone, p-hydroxyphenobarbitone, and their perdeuteroethyl analogs (the compound class to which 4-Hydroxy Phenobarbital-d5 belongs) using [1,3-¹⁵N₂,2-¹³C]phenobarbitone as internal standard [1]. The method achieved interday precision (CV) of 0.77–5.28%, mean accuracy of 99.99–100.80%, and a detection limit of 0.03–0.05 μg/mL across linear calibration ranges of 0.5–3 μg/mL in both plasma (50 μL) and urine (500 μL) [1]. This detection limit represents a 2- to 3.3-fold improvement over the 0.1 μg/mL LOD reported by Patel et al. (1980) for a GLC–chemical-ionization mass spectrometry method that used differently labeled (non-perdeuteroethyl) stable isotope analogs [2]. The earlier Van Langenhove et al. (1982) method, employing tetradeuterophenyl-¹³C and dideuterophenyl-¹³C-¹⁵N₂ labeling strategies, achieved similar sensitivity in serum (0.1 μg/mL) but required larger sample volumes (1.0 mL serum) and a more complex extractive methylation protocol [3].

Method validation GC-MS Detection limit Accuracy Precision

Metabolite-Specific Internal Standard Enables CYP2C19 Phenotyping That Parent-Drug IS Cannot Support

p-Hydroxyphenobarbital formation is catalyzed primarily by CYP2C19, and the p-hydroxylation pathway co-segregates with the CYP2C19 metabolic polymorphism—extensive metabolizers (EMs) exhibit significantly higher urinary excretion (12.5% vs. 7.7%, p < 0.05) and formation clearance (29.8 vs. 21.1 mL/h, p < 0.05) of p-OHPB compared to poor metabolizers (PMs) [1]. Accurate quantification of p-hydroxyphenobarbital in plasma and urine is therefore essential for CYP2C19 phenotyping studies and for assessing phenobarbital metabolic drug interactions. A parent-drug internal standard such as Phenobarbital-d5 (ethyl-d5) co-elutes with and quantifies only phenobarbital, not the hydroxylated metabolite, because the para-hydroxyl group alters chromatographic retention on both reversed-phase LC and GC columns and modifies extraction recovery in liquid-liquid or solid-phase extraction protocols [2]. 4-Hydroxy Phenobarbital-d5, by virtue of its structural identity to the target analyte (differing only in the five ethyl deuterium atoms), matches the metabolite in retention time, extraction efficiency, derivatization yield, and ionization response, providing analyte-specific internal standardization that Phenobarbital-d5 cannot achieve for metabolite quantification .

Drug metabolism CYP2C19 Pharmacogenetics Metabolite quantification Phenobarbital

High Commercial Isotopic Purity (≥99%) Minimizes Cross-Contribution Correction Burden

In isotope dilution mass spectrometry, incomplete deuteration of the internal standard generates residual unlabeled (d₀) species that contribute signal to the analyte ion channel, a phenomenon known as isotopic cross-contribution that inflates apparent analyte concentration unless mathematically corrected [1]. Commercial suppliers of 4-Hydroxy Phenobarbital-d5 specify isotopic purity of ≥99% for the STD brand (Hubei Yangxin Pharmaceutical) [2]. At 99% isotopic enrichment, the d₀ impurity contribution to the analyte channel is ≤1% of the internal standard concentration, which for typical IS spike levels (e.g., 1–10 μg/mL) results in a negligible apparent analyte concentration increment of ≤0.01–0.1 μg/mL—below or near the method detection limit of 0.03–0.05 μg/mL reported for perdeuteroethyl analog-based GC-MS methods [3]. In contrast, deuterated internal standards with isotopic purity of 95% would contribute d₀ impurity at 5% of the IS concentration, requiring explicit mathematical correction for accurate quantification at low analyte levels, a step that adds analytical uncertainty and is incompatible with simplified single-point or external calibration workflows [1].

Isotopic purity Cross-contribution Internal standard Quantitative accuracy

Optimal Application Scenarios for 4-Hydroxy Phenobarbital-d5 Based on Differentiated Quantitative Evidence


CYP2C19 Pharmacogenetic Phenotyping Using Phenobarbital as Probe Substrate

In pharmacogenetic studies assessing CYP2C19 activity via the p-hydroxylation metabolic ratio (urinary p-OHPB/PB ratio), 4-Hydroxy Phenobarbital-d5 is the analytically mandated internal standard for p-hydroxyphenobarbital quantification. The metabolite-specific deuterated analog co-elutes with and corrects for extraction and ionization variability of the hydroxylated metabolite, while Phenobarbital-d5 simultaneously serves as the internal standard for the parent drug channel. The CYP2C19-dependent 1.6-fold difference in urinary p-OHPB excretion between EMs (12.5%) and PMs (7.7%) necessitates internal standardization capable of resolving small inter-phenotype differences with high precision—a requirement met by the 0.77–5.28% interday CV demonstrated for perdeuteroethyl analog-based GC-MS methods [1][2].

Pediatric and Preclinical Pharmacokinetic Studies with Volume-Limited Samples

The validated GC-MS method using perdeuteroethyl analogs requires only 50 μL of plasma—a 20-fold reduction versus the 1.0 mL required by the Van Langenhove et al. (1982) method—while achieving a detection limit of 0.03–0.05 μg/mL [1]. This enables serial pharmacokinetic sampling in neonatal and pediatric populations, as well as in small-animal preclinical models (mice, rats), where total blood volume constraints preclude the use of larger-volume methods. The established bioequivalence of pentadeuteroethyl-labeled phenobarbital (isotope effect ≤5%) further validates the use of 4-Hydroxy Phenobarbital-d5 as a tracer in pulse-dosing studies designed to assess developmental changes in phenobarbital metabolism without the confounding influence of an isotope effect on the hydroxylation rate [2].

Forensic Toxicology and Clinical TDM Confirmation of Phenobarbital Metabolite Exposure

In forensic and clinical toxicology laboratories performing confirmation testing for phenobarbital exposure, quantification of the p-hydroxyphenobarbital metabolite provides evidence of in vivo metabolism and can distinguish acute ingestion from chronic therapy based on parent-to-metabolite ratios. 4-Hydroxy Phenobarbital-d5, with its ≥99% isotopic purity and +5 Da mass shift, enables unambiguous selected ion monitoring without cross-contribution correction [1]. The 2–3.3× lower detection limit versus earlier stable-isotope methods (0.03–0.05 vs. 0.1 μg/mL) allows metabolite detection at sub-therapeutic concentrations, extending the window of detectability in cases of suspected phenobarbital withdrawal, suspected Munchausen-by-proxy administration, or postmortem redistribution investigations [2].

Drug-Drug Interaction Studies Involving CYP2C19 Induction or Inhibition

Phenobarbital is a well-characterized inducer of multiple CYP isoforms and is frequently co-prescribed with drugs metabolized by CYP2C19. Quantitative assessment of phenobarbital auto-induction or hetero-induction effects requires accurate measurement of the p-hydroxyphenobarbital formation rate, which demands metabolite-specific internal standardization [1]. 4-Hydroxy Phenobarbital-d5 enables simultaneous quantification of both parent drug and hydroxylated metabolite in a single analytical run when paired with Phenobarbital-d5, providing the analytical selectivity to distinguish changes in metabolite formation clearance from changes in parent drug clearance. The validated mean accuracy of 99.99–100.80% for perdeuteroethyl analog methods supports the regulatory expectation of ±15% accuracy ( ±20% at LLOQ) for bioanalytical method validation in drug interaction studies [2].

Quote Request

Request a Quote for 4-Hydroxy Phenobarbital-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.